molecular formula C15H18O6 B1254011 Pentalenolactone O

Pentalenolactone O

Cat. No. B1254011
M. Wt: 294.3 g/mol
InChI Key: FWDDYLWFBHUEKH-QXGHTHNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentalenolactone O is a terpene lactone.
Pentalenolactone O is a natural product found in Streptomyces omiyaensis with data available.

Scientific Research Applications

Inhibition of Vascular Smooth Muscle Cell Proliferation

Pentalenolactone has been studied for its effect on rat vascular smooth muscle cell proliferation. It inhibits cell proliferation and DNA synthesis without causing cell death. This inhibition is linked to the suppression of the extracellular signal-regulated kinase1/2 (ERK1/2) cascade, a critical pathway in cell proliferation (Ikeda et al., 2001).

Role in Pentalenolactone Biosynthesis

Research on Streptomyces avermitilis has revealed the role of PtlF, a short-chain dehydrogenase, in pentalenolactone biosynthesis. It catalyzes the oxidation of specific intermediates in the biosynthetic pathway, highlighting a crucial step in the formation of pentalenolactone (You et al., 2007).

Inactivation of Glucose Metabolism in Eukaryotic Cells

Pentalenolactone exhibits a specific inhibitory action on glyceraldehyde-3-phosphate dehydrogenase, an enzyme vital in glucose metabolism. This inhibition affects various eukaryotic cell systems, disrupting both glycolytic and gluconeogenetic pathways, indicating a broad impact on cellular energy processes (Duszenko et al., 1982).

Exploration of Biosynthetic Gene Clusters

Genome mining has identified gene clusters responsible for pentalenolactone biosynthesis in different Streptomyces species. This research helps understand the molecular mechanisms underlying the production of this compound, including the identification of enzymes and their biochemical functions (Seo et al., 2011).

Sensitization of Cells to Hyperthermia

Pentalenolactone has been shown to sensitize Chinese hamster cells to hyperthermia by inhibiting glycolytic ATP synthesis. This indicates its potential in enhancing the efficacy of hyperthermia treatments, particularly in hypoxic cell conditions (Nagle et al., 1985).

Specificity for Spinach Glyceraldehyde-3-phosphate Dehydrogenases

The antibiotic's effects vary among different classes of glyceraldehyde-3-phosphate dehydrogenases in spinach leaves. This specificity suggests a potential application in studying enzymatic processes in plants (Mann & Mecke, 1979).

Inhibition in Trypanosoma Brucei

Pentalenolactone has been found effective in inhibiting the growth of Trypanosoma brucei, a parasitic protozoan, by targeting its glycolytic pathway. This provides insights into new therapeutic approaches for diseases caused by such parasites (Duszenko & Mecke, 1986).

Multifunctional Nonheme Iron Enzyme in Biosynthesis

Research has characterized a multifunctional mononuclear nonheme iron enzyme, PtlD, involved in neopentalenoketolactone biosynthesis. This enzyme exhibits hydroxylation, desaturation, and epoxidation activities, crucial for the formation of pentalenolactone (Deng et al., 2019).

properties

Product Name

Pentalenolactone O

Molecular Formula

C15H18O6

Molecular Weight

294.3 g/mol

IUPAC Name

(1R,4aR,6aR,7S)-1-hydroxy-1-(hydroxymethyl)-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid

InChI

InChI=1S/C15H18O6/c1-7-4-14-10(8(7)2)3-9(12(17)18)11(14)5-21-13(19)15(14,20)6-16/h3-4,8,10-11,16,20H,5-6H2,1-2H3,(H,17,18)/t8-,10-,11+,14?,15-/m1/s1

InChI Key

FWDDYLWFBHUEKH-QXGHTHNXSA-N

Isomeric SMILES

C[C@H]1[C@H]2C=C([C@H]3C2(C=C1C)[C@](C(=O)OC3)(CO)O)C(=O)O

SMILES

CC1C2C=C(C3C2(C=C1C)C(C(=O)OC3)(CO)O)C(=O)O

Canonical SMILES

CC1C2C=C(C3C2(C=C1C)C(C(=O)OC3)(CO)O)C(=O)O

synonyms

pentalenolactone O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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